(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Overview
Description
“(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a chemical compound with the CAS Number: 221006-64-0 . It has a molecular weight of 175.98 . The compound is solid in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is1S/C9H9BO3/c11-9-4-1-6-5-7 (10 (12)13)2-3-8 (6)9/h2-3,5,12-13H,1,4H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a solid substance that is stored at room temperature . It has a molecular weight of 175.98 .Scientific Research Applications
Antibacterial and Antifungal Studies
This compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have shown significant antibacterial and antifungal properties . These derivatives have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Organic Photovoltaics
High-performance donor–acceptor electron acceptors containing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-type terminals are labile toward photooxidation and basic conditions . This compound can be used in the design of new molecular structures that can achieve both high power conversion efficiencies and high stability, which are urgently needed in the field of organic photovoltaics .
Anticonvulsant Activity
The compound has been used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives, which have shown anticonvulsant activity . These derivatives act as AMPA antagonists, which are a type of glutamate receptor that plays a role in central nervous system function .
Therapeutic Potential
Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .
Chemical Stability
The compound has been used in the design of all-fused-ring electron acceptors with high thermal, chemical, and photochemical stability . This is particularly important in the field of organic electronics, where stability under various conditions is a key requirement .
Synthesis of Derivatives
The compound has been used in the synthesis of a total of 15 derivatives from 2,3-dihydro-1H-inden-1-one by grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, can also influence the compound’s action and efficacy.
properties
IUPAC Name |
(1-oxo-2,3-dihydroinden-5-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5,12-13H,1,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJYMCPQRSBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)CC2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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